4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine
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Overview
Description
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives.
Preparation Methods
The synthesis of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of solvents like pyridine and catalysts to facilitate the reactions .
Industrial production methods for such compounds may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and other advanced techniques to scale up the synthesis process efficiently .
Chemical Reactions Analysis
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
4-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyridine can be compared with other triazolopyridazine derivatives, such as:
1H-1,2,3-Triazolo[4,5-b]pyridine: Known for its use in coordination chemistry and materials science.
Triazolo[4,3-a]pyrazine derivatives: These compounds have shown significant antibacterial activity and are being studied for their potential as antimicrobial agents.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-2-13(11-23-14-5-7-17-8-6-14)10-21(9-1)16-4-3-15-19-18-12-22(15)20-16/h3-8,12-13H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHKNYLSIKOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C=NN=C3C=C2)COC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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